molecular formula C12H10BrNO3 B6324575 ethyl 7-bromo-4-oxo-4H-quinolizine-3-carboxylate CAS No. 880869-90-9

ethyl 7-bromo-4-oxo-4H-quinolizine-3-carboxylate

Cat. No.: B6324575
CAS No.: 880869-90-9
M. Wt: 296.12 g/mol
InChI Key: OUZOCSVCKMHBGU-UHFFFAOYSA-N
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Scientific Research Applications

Chemical Synthesis and Reactivity

The chemical reactivity and applications of ethyl 7-bromo-4-oxo-quinolizine-3-carboxylate, and related compounds, have been explored in various scientific studies. For example, Ukrainets et al. (2013) detailed the bromination of ethyl 7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylate, yielding not only the expected product but also a 9-bromo-substituted isomer, highlighting the compound's role in synthesizing diverse brominated organic molecules (Ukrainets, Golik, Chernenok, Shishkina, & Parshikov, 2013).

Anticancer Research

Research into the anticancer properties of quinoline derivatives, including ethyl 7-bromo-4-oxo-quinolizine-3-carboxylate, has shown promising results. Regal, Shabana, and El‐Metwally (2020) synthesized a series of 4-hydroxyquinoline derivatives to enhance the cytotoxic activity of ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate against various cancer cell lines. These modifications aimed to improve the compound's efficacy as a potential anticancer agent (Regal, Shabana, & El‐Metwally, 2020).

Synthesis and Applications in Organic Chemistry

Ethyl 7-bromo-4-oxo-quinolizine-3-carboxylate serves as a precursor in the synthesis of various organic compounds with potential applications in materials science and pharmaceuticals. Li (2015) demonstrated a visible-light-induced radical bromination to synthesize ethyl 6-(bromomethyl)-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate, showcasing the utility of ethyl 7-bromo-4-oxo-quinolizine-3-carboxylate in organic synthesis (Li, 2015).

Facile Synthesis and Functionalization

A facile method for synthesizing 4-oxo-4H-quinolizine-2-carboxamide derivatives was developed by Bui et al. (2015), utilizing a one-pot Stobbe condensation followed by cyclization. This method underscores the versatility of ethyl 7-bromo-4-oxo-quinolizine-3-carboxylate and its derivatives in constructing complex heterocyclic compounds with potential biological activities (Bui, Vo, Chau, Tu, Mai, & Truong, 2015).

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-bromo-4-oxo-4H-quinolizine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Oxidation: Oxidizing

Properties

IUPAC Name

ethyl 7-bromo-4-oxoquinolizine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO3/c1-2-17-12(16)10-6-5-9-4-3-8(13)7-14(9)11(10)15/h3-7H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUZOCSVCKMHBGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C2C=CC(=CN2C1=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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